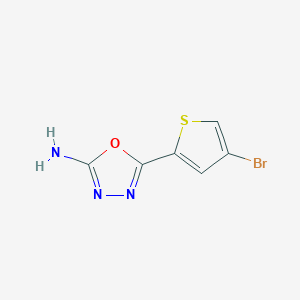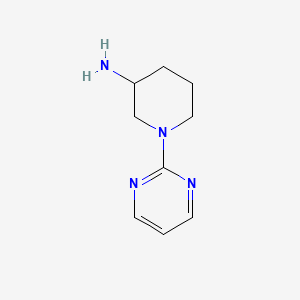
2-ピリミジニルピペリジン-3-アミン
概要
説明
1-(Pyrimidin-2-yl)piperidin-3-amine is a chemical compound with the CAS Number: 1146290-25-6 and a linear formula of C9H14N4 . It has a molecular weight of 178.24 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrimidin-2-yl compounds has been explored in various studies . For instance, substituted o- and p-nitroanilines and m-benzylaminoanilines in the reaction with cyanamide formed 4-pyridyl-substituted pyrimidin-2-ylcyanamides and 2-amino-pyrimidines . Another study reported the synthesis of a series of novel and potent PLK4 inhibitors with an aminopyrimidine core .Molecular Structure Analysis
The InChI Code for 1-(Pyrimidin-2-yl)piperidin-3-amine is 1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
1-(Pyrimidin-2-yl)piperidin-3-amine is a liquid at room temperature . It has a molecular weight of 178.24 and a linear formula of C9H14N4 .科学的研究の応用
薬理学的応用
「2-ピリミジニルピペリジン-3-アミン」を含むピペリジン誘導体は、製薬業界で重要な役割を果たしています。 それらは、20種類以上の薬剤クラスに存在し、生物活性のために薬剤の合成に使用されます 。この化合物の構造により、さまざまな薬理学的に活性な薬剤を開発することができます。
抗がん剤
「2-ピリミジニルピペリジン-3-アミン」の構造は、抗がん特性を持つ化合物の設計に利用されてきました。 例えば、この化合物の誘導体は、臨床的に抵抗性のある未分化リンパ腫キナーゼ(ALK)とc-ros癌遺伝子1キナーゼ(ROS1)の二重阻害剤として設計されており、がん治療の可能性を提供しています .
抗菌剤および抗真菌剤の応用
ピペリジン誘導体は、抗菌活性と抗真菌活性で知られています。 ピリミジン-2-イルとピペリジン-3-アミン部分の組み込みは、さまざまな細菌および真菌感染症に対処するために使用できる新しい薬剤の開発につながる可能性があります .
神経学的疾患
「2-ピリミジニルピペリジン-3-アミン」などのピペリジン構造を持つ化合物は、神経学的疾患の治療における潜在的な可能性について調査されています。 それらは、アルツハイマー病治療薬や抗精神病薬の開発に役立つ可能性があります .
鎮痛剤および抗炎症剤
ピペリジン誘導体の鎮痛および抗炎症特性は、痛み管理や炎症性疾患において貴重なものです。 “2-ピリミジニルピペリジン-3-アミン”の研究は、慢性的な痛みや炎症に苦しむ患者さんにとって新しい治療法につながる可能性があります .
材料科学における応用
医療用途以外にも、「2-ピリミジニルピペリジン-3-アミン」のような複素環式化合物は、材料科学において重要な応用があります。 それらは、蛍光センサー、染料、蛍光増白剤、プラスチック、情報記憶、分析試薬として使用できます .
抗ウイルス剤および抗マラリア剤の応用
ピペリジン誘導体の汎用性は、抗ウイルス剤や抗マラリア剤の応用にも及びます。 “2-ピリミジニルピペリジン-3-アミン”の構造的特徴は、ウイルス感染症やマラリアの治療法の開発に役立つ可能性があります .
創薬と開発
最後に、ピペリジン核は創薬の礎です。 “2-ピリミジニルピペリジン-3-アミン”は、さまざまな医薬品合成のビルディングブロックとして役立ち、有効性と安全性プロファイルが向上した新薬の発見を支援します .
作用機序
Safety and Hazards
将来の方向性
Research on pyrimidin-2-yl compounds, such as 1-(Pyrimidin-2-yl)piperidin-3-amine, is ongoing, with studies exploring their synthesis, biological activity, and potential applications . For instance, one study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluated their pharmacokinetic profiles and biological activity . Another study designed, synthesized, and biologically evaluated novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors .
生化学分析
Biochemical Properties
1-(Pyrimidin-2-yl)piperidin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase B (PKB or Akt). This compound interacts with several enzymes and proteins, including PKB, which is a crucial component of intracellular signaling pathways regulating growth and survival . The interaction between 1-(Pyrimidin-2-yl)piperidin-3-amine and PKB involves ATP-competitive inhibition, leading to the modulation of signaling pathways .
Cellular Effects
1-(Pyrimidin-2-yl)piperidin-3-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the PI3K-PKB-mTOR pathway, which is essential for cell proliferation and survival . The inhibition of PKB by 1-(Pyrimidin-2-yl)piperidin-3-amine results in reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of 1-(Pyrimidin-2-yl)piperidin-3-amine involves its binding interactions with biomolecules, particularly PKB. This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrimidin-2-yl)piperidin-3-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 1-(Pyrimidin-2-yl)piperidin-3-amine undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on cellular function, such as inhibition of PKB, remain significant over time .
Dosage Effects in Animal Models
The effects of 1-(Pyrimidin-2-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB and modulates signaling pathways without causing significant toxicity . At higher doses, 1-(Pyrimidin-2-yl)piperidin-3-amine may exhibit toxic or adverse effects, including potential impacts on liver and kidney function .
Metabolic Pathways
1-(Pyrimidin-2-yl)piperidin-3-amine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of metabolites that are rapidly cleared from the body . This metabolic process affects the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, 1-(Pyrimidin-2-yl)piperidin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 1-(Pyrimidin-2-yl)piperidin-3-amine is crucial for its effectiveness in inhibiting PKB and modulating signaling pathways .
Subcellular Localization
The subcellular localization of 1-(Pyrimidin-2-yl)piperidin-3-amine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to inhibit PKB and affect cellular processes .
特性
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGDLXLANFEESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-25-6 | |
| Record name | 1-(pyrimidin-2-yl)piperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


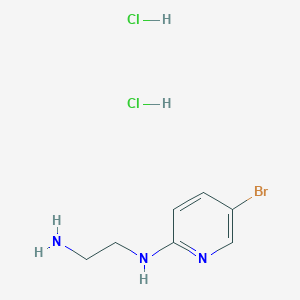
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)
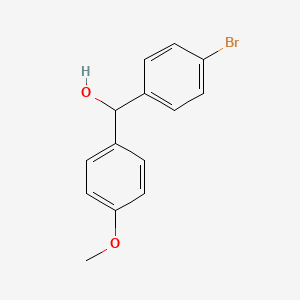
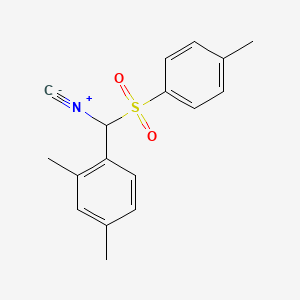
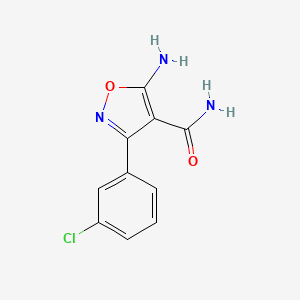

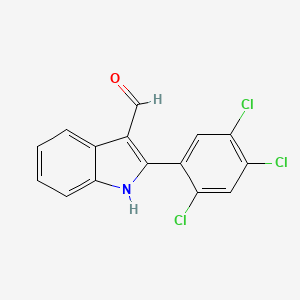
![3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520775.png)


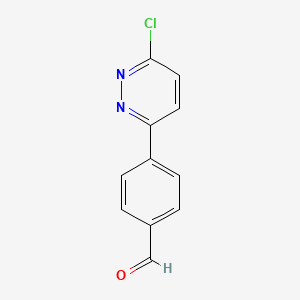
![N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1520780.png)

